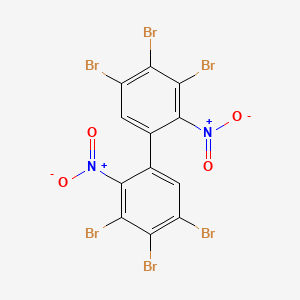
3,3',4,4',5,5'-Hexabromo-2,2'-dinitrobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl is a polybrominated biphenyl compound. Polybrominated biphenyls are a group of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various industrial applications. due to their toxicity and persistence in the environment, their use is heavily regulated or banned in many regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl typically involves the bromination of biphenyl compounds followed by nitration. The process can be summarized as follows:
Bromination: Biphenyl is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at specific positions on the biphenyl ring.
Industrial Production Methods
Industrial production of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to ensure uniform bromination.
Controlled nitration: Employing precise temperature and concentration controls to achieve the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Products with amino groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its toxicity and environmental persistence.
Medicine: Studied for its potential effects on human health, including its role as an endocrine disruptor.
Industry: Historically used as a flame retardant in plastics, textiles, and electronic devices
Wirkmechanismus
The mechanism of action of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl involves its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to the xenobiotic response element promoter region of genes it activates. The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’,4,4’,5,5’-Hexabromobiphenyl
- 2,2’,4,4’,5,5’-Hexabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
Uniqueness
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl is unique due to the presence of both bromine and nitro groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity compared to other polybrominated biphenyls .
Eigenschaften
Molekularformel |
C12H2Br6N2O4 |
|---|---|
Molekulargewicht |
717.6 g/mol |
IUPAC-Name |
1,2,3-tribromo-4-nitro-5-(3,4,5-tribromo-2-nitrophenyl)benzene |
InChI |
InChI=1S/C12H2Br6N2O4/c13-5-1-3(11(19(21)22)9(17)7(5)15)4-2-6(14)8(16)10(18)12(4)20(23)24/h1-2H |
InChI-Schlüssel |
XQQXDDARUVUCNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)[N+](=O)[O-])C2=CC(=C(C(=C2[N+](=O)[O-])Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















